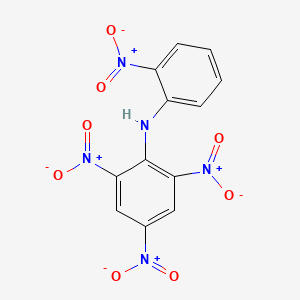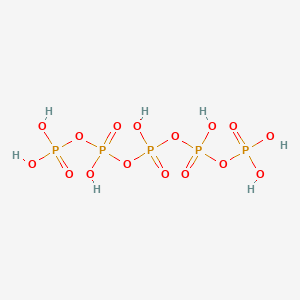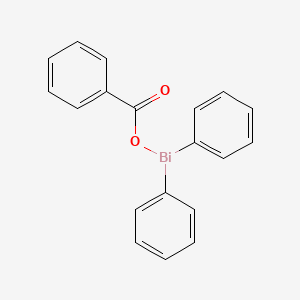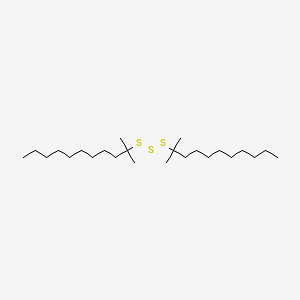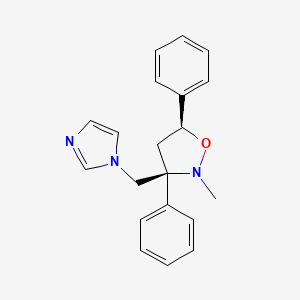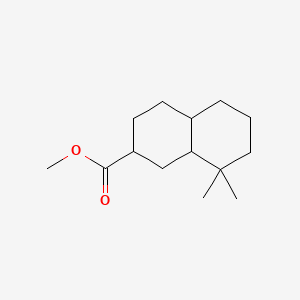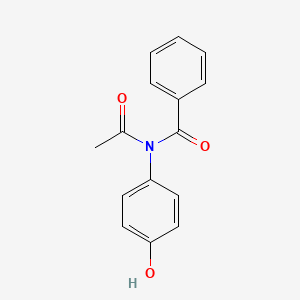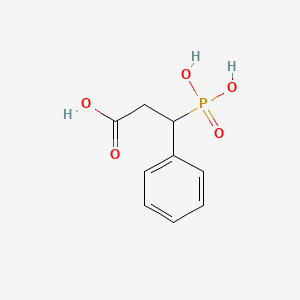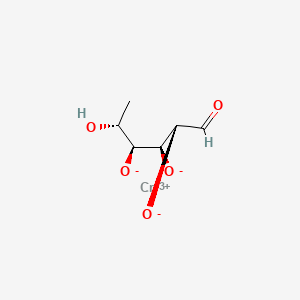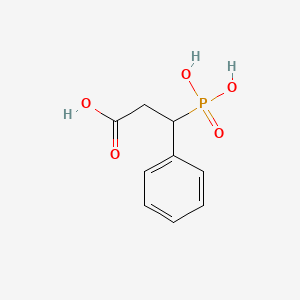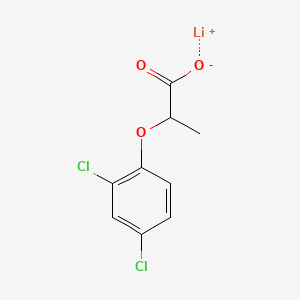
Lithium 2-(2,4-dichlorophenoxy)propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium 2-(2,4-dichlorophenoxy)propionate: is a chemical compound with the molecular formula C₉H₇Cl₂LiO₃. It is a lithium salt of 2-(2,4-dichlorophenoxy)propionic acid. This compound is known for its applications in various scientific fields, including chemistry and environmental science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of lithium 2-(2,4-dichlorophenoxy)propionate typically involves the reaction of 2-(2,4-dichlorophenoxy)propionic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and controlled environments to maintain the desired reaction conditions.
化学反応の分析
Types of Reactions: Lithium 2-(2,4-dichlorophenoxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenoxypropionates.
科学的研究の応用
Chemistry: Lithium 2-(2,4-dichlorophenoxy)propionate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various chemical transformations.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand its interaction with biological molecules and its impact on cellular functions.
Medicine: While not widely used in medicine, this compound is investigated for its potential therapeutic applications. Research is ongoing to explore its effects on various medical conditions.
Industry: In industrial applications, this compound is used in the formulation of herbicides and pesticides. It is effective in controlling the growth of unwanted plants and is a key ingredient in several commercial products.
作用機序
The mechanism of action of lithium 2-(2,4-dichlorophenoxy)propionate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, altering their activity. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling. The exact molecular targets and pathways are still under investigation, but it is known to influence various biochemical processes.
類似化合物との比較
2-(2,4-Dichlorophenoxy)propionic acid: The parent acid of lithium 2-(2,4-dichlorophenoxy)propionate.
Sodium 2-(2,4-dichlorophenoxy)propionate: A similar salt with sodium instead of lithium.
Potassium 2-(2,4-dichlorophenoxy)propionate: Another analogous compound with potassium.
Uniqueness: this compound is unique due to the presence of lithium, which imparts specific properties to the compound. Lithium ions can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its sodium and potassium counterparts.
特性
CAS番号 |
28692-35-5 |
|---|---|
分子式 |
C9H7Cl2LiO3 |
分子量 |
241.0 g/mol |
IUPAC名 |
lithium;2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C9H8Cl2O3.Li/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;/h2-5H,1H3,(H,12,13);/q;+1/p-1 |
InChIキー |
PLCDUUDPVHWYKA-UHFFFAOYSA-M |
正規SMILES |
[Li+].CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


